2-Amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanoic acid

Description

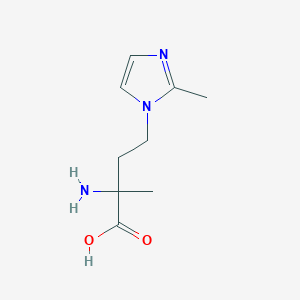

2-Amino-2-methyl-4-(2-methyl-1H-imidazol-1-yl)butanoic acid is a non-proteinogenic amino acid derivative characterized by a branched aliphatic chain and a substituted imidazole ring. The compound’s structure integrates a 2-methylimidazole moiety at the fourth carbon of a butanoic acid backbone, with an additional methyl group at the second amino position. While direct pharmacological or biochemical data for this compound are scarce, its structural analogs suggest possible applications in medicinal chemistry, particularly in targeting enzymes or receptors involving imidazole-binding domains .

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

2-amino-2-methyl-4-(2-methylimidazol-1-yl)butanoic acid |

InChI |

InChI=1S/C9H15N3O2/c1-7-11-4-6-12(7)5-3-9(2,10)8(13)14/h4,6H,3,5,10H2,1-2H3,(H,13,14) |

InChI Key |

JDXXWWDZDSSGAY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN1CCC(C)(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method is known for its mild reaction conditions and compatibility with various functional groups.

Industrial Production Methods

Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert imidazole derivatives into their corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce amines .

Scientific Research Applications

2-Amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanoic acid has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, influencing their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound’s closest analogs differ in heterocyclic substituents, chain length, or functional groups. Key comparisons include:

4-(1H-Pyrazol-1-yl)pentanoic Acid Derivatives Example: 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)pentanoic acid (Ref: 10-F684597, CymitQuimica) Differences: Replaces the imidazole ring with pyrazole and extends the carbon chain to pentanoic acid. Impact: Pyrazole’s reduced basicity compared to imidazole may alter binding affinity in biological systems. The longer chain could enhance lipophilicity but reduce aqueous solubility .

Benzoimidazole-Butanoic Acid Derivatives Example: 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid (Compound 3, Yuan & Zhu, 2020) Differences: Substitutes imidazole with a benzannulated (benzo[d]imidazol-2-yl) group and introduces a hydroxyethyl-benzyl side chain. Impact: The bulkier benzoimidazole enhances aromatic interactions but may sterically hinder target binding. The hydroxyethyl group increases hydrophilicity, as evidenced by its synthesis in basic aqueous conditions .

Butanoic Acid Esters Examples: Ethyl or methyl esters of substituted butanoic acids (Chromatography, 2014) Differences: Esterification of the carboxylic acid group. Impact: Esters generally exhibit higher volatility and lower polarity than their acid counterparts, as reflected in chromatographic retention behavior. For instance, ethyl esters of branched butanoic acids (e.g., 2-methyl-) show distinct retention patterns compared to linear analogs .

Physicochemical and Functional Properties

Biological Activity

2-Amino-2-methyl-4-(2-methyl-1H-imidazol-1-yl)butanoic acid, also known as a derivative of imidazole, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including synthesis, mechanisms of action, and therapeutic applications.

The molecular formula of this compound is with a molar mass of 196.25 g/mol. It features an imidazole ring which is significant for its biological interactions.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions that may include the use of alkane-oxidizing bacteria for biotransformation processes. Such methods have been shown to yield various imidazole derivatives suitable for pharmaceutical applications .

Research indicates that compounds with imidazole rings often exhibit diverse biological activities, including:

- Antimicrobial Activity : The imidazole moiety contributes to the antibacterial properties by disrupting microbial cell membranes and inhibiting metabolic pathways.

- Antitumor Effects : Studies have shown that similar compounds can induce apoptosis in cancer cells through interaction with specific proteins involved in cell cycle regulation .

- Neuroprotective Properties : Some derivatives have demonstrated potential in protecting neuronal cells from oxidative stress and excitotoxicity.

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of various imidazole derivatives against bacterial strains. The results indicated that this compound exhibited significant antimicrobial activity, comparable to standard antibiotics .

- Antitumor Activity : In vitro tests on human cancer cell lines revealed that the compound inhibited cell proliferation with an IC50 value in the low micromolar range, indicating its potential as a chemotherapeutic agent .

- Neuroprotective Effects : Research focusing on neurodegenerative models demonstrated that this compound could reduce neuronal death caused by oxidative stress, suggesting its role in neuroprotection .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 2-amino-2-methyl-4-(2-methyl-1H-imidazol-1-yl)butanoic acid?

- Methodological Answer : The synthesis typically involves coupling imidazole derivatives with amino acid precursors. For example, brominated or chlorinated intermediates (e.g., 2-amino-4-bromobutanoic acid) can react with 2-methylimidazole under nucleophilic substitution conditions . A multistep approach may include:

- Step 1 : Protection of the amino group using tert-butoxycarbonyl (Boc) to prevent side reactions.

- Step 2 : Alkylation of the imidazole moiety at the 4-position of the butanoic acid backbone.

- Step 3 : Deprotection and purification via column chromatography or recrystallization .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer :

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. A purity threshold of ≥95% is typical for biological assays .

- Structural Confirmation : Use H/C NMR to verify substituent positions (e.g., imidazole protons at δ 7.2–7.5 ppm and methyl groups at δ 1.3–1.5 ppm). FT-IR can confirm carboxylic acid (C=O stretch ~1700 cm) and amine (N–H stretch ~3300 cm) functionalities .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from variations in experimental design, such as:

- Assay Conditions : Differences in pH, temperature, or buffer composition (e.g., Tris vs. phosphate buffers) may alter enzyme inhibition kinetics .

- Compound Stability : Evaluate degradation under assay conditions using stability-indicating HPLC. For example, dimerization of carboxylic acid groups (common in butanoic acid derivatives) can reduce bioavailability .

- Statistical Analysis : Apply Response Surface Methodology (RSM) to optimize assay parameters and identify confounding variables .

Q. What advanced crystallographic techniques are critical for resolving the stereochemistry of this compound?

- Methodological Answer :

- X-ray Crystallography : Use single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement). Key steps include:

- Crystal Growth : Optimize solvent evaporation rates (e.g., methanol/water mixtures) to obtain diffraction-quality crystals .

- Data Collection : Resolve chiral centers using anomalous scattering (e.g., Cu-Kα radiation) .

- Challenges : The imidazole ring’s planarity and hydrogen-bonding networks may complicate density map interpretation. Employ twin refinement in SHELXL for overlapping peaks .

Q. How can computational modeling enhance the understanding of this compound’s interaction with metalloenzymes?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding modes to active sites (e.g., manganese in human arginase I). Focus on the imidazole’s coordination with metal ions and the carboxylic acid’s electrostatic interactions .

- MD Simulations : Run 100-ns molecular dynamics trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability. Analyze RMSD and hydrogen-bond persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.